molecular formula C15H17N3O3S B5874645 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No. B5874645
M. Wt: 319.4 g/mol
InChI Key: UXFGLKISMNHQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, as well as the induction of apoptosis. 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the role of EGFR in cancer and other diseases.
Biochemical and Physiological Effects
3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to inhibit the proliferation of vascular smooth muscle cells, which play a crucial role in the development of atherosclerosis. 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

Advantages and Limitations for Lab Experiments

3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has several advantages as a research tool. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the role of EGFR in cancer and other diseases. 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is also potent and effective at low concentrations, making it a cost-effective research tool. However, 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has some limitations. It is not suitable for use in vivo due to its poor pharmacokinetic properties. 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is also cytotoxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the identification of biomarkers that can predict the response to EGFR inhibitors in cancer patients. Finally, the use of 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in combination with other anti-cancer agents is an area of active research, as combination therapy may improve the efficacy of EGFR inhibitors in cancer treatment.
Conclusion
In conclusion, 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a small molecule inhibitor that has been extensively studied for its biochemical and physiological effects. It is a potent and selective inhibitor of EGFR tyrosine kinase activity and has shown promise as a cancer therapy. 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has several advantages as a research tool, but also has some limitations. Future research on 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone will focus on the development of more potent and selective inhibitors of EGFR, the identification of biomarkers for EGFR inhibitor response, and the use of 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in combination with other anti-cancer agents.

Synthesis Methods

The synthesis of 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone involves several steps. The first step is the preparation of 2-chloro-4-morpholinopyrimidine, which is then reacted with ethyl 2-mercaptoacetate to form ethyl 2-(2-mercaptoacetamido)-4-morpholinopyrimidine-5-carboxylate. This intermediate is then reacted with methyl iodide to form 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, which is the final product. The synthesis of 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been widely used in scientific research as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of EGFR is implicated in the development and progression of various cancers, including lung, breast, and colon cancer. 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-17-14(20)11-4-2-3-5-12(11)16-15(17)22-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFGLKISMNHQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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